4-(4-Chlorophenoxy)benzaldehyde
Overview
Description
4-(4-Chlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . It is a chlorinated aromatic aldehyde, characterized by the presence of a chlorophenoxy group attached to a benzaldehyde moiety. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
4-(4-Chlorophenoxy)benzaldehyde has a wide range of applications in scientific research:
Safety and Hazards
4-(4-Chlorophenoxy)benzaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenoxy)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with 4-fluorobenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired product . The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-(4-Chlorophenoxy)benzoic acid.
Reduction: 4-(4-Chlorophenoxy)benzyl alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions . The compound can also act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
4-(4-Chlorophenoxy)benzaldehyde can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)benzaldehyde: Similar structure but with the chlorophenoxy group attached at a different position on the benzaldehyde ring.
3-(4-Chlorophenoxy)benzaldehyde: Another positional isomer with the chlorophenoxy group attached at the meta position.
4-(2,4-Dichlorophenoxy)benzaldehyde: Contains an additional chlorine atom on the phenoxy group, which can affect its reactivity and applications.
Properties
IUPAC Name |
4-(4-chlorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXBCYVCDPFEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397323 | |
Record name | 4-(4-Chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-99-5 | |
Record name | 4-(4-Chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Chlorophenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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